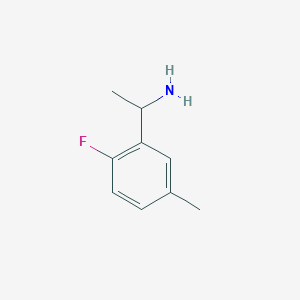

1-(2-Fluoro-5-methylphenyl)ethan-1-amine

Description

Significance of Fluoro-Substituted Amines in Contemporary Organic Synthesis

Fluoro-substituted amines are a class of organic compounds that have gained considerable attention in modern organic synthesis due to the unique properties imparted by the fluorine atom. The introduction of fluorine into an organic molecule can significantly alter its physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, lipophilicity, and metabolic stability.

In the context of amines, the presence of a fluorine atom can modulate the basicity of the nitrogen atom, which is a critical factor in drug-receptor interactions and pharmacokinetic profiles. The strong carbon-fluorine bond also enhances the metabolic stability of molecules by blocking sites susceptible to oxidative metabolism. This increased stability can lead to improved bioavailability and a longer duration of action for pharmaceutical compounds. Furthermore, the incorporation of fluorine can influence the conformational preferences of a molecule, which can be crucial for its binding affinity to biological targets.

Overview of the 2-Fluoro-5-methylphenyl Moiety in Advanced Chemical Structures

Research has shown that this particular substitution pattern can be advantageous in the design of bioactive compounds. For instance, a patent for a GLP-1 receptor agonist, a class of drugs used in the treatment of type 2 diabetes, includes a compound with a 2-(4-fluoro-3,5-dimethylphenyl) moiety, highlighting the relevance of this substitution pattern in drug discovery. google.com The presence of the fluorine atom can enhance binding affinity and selectivity for the target protein, while the methyl group can contribute to favorable pharmacokinetic properties.

The Role of Amines as Fundamental Building Blocks in Complex Molecule Construction

Amines are one of the most important functional groups in organic chemistry and serve as fundamental building blocks in the synthesis of a vast array of complex molecules. nih.gov Their nucleophilic nature allows them to participate in a wide variety of chemical reactions, including alkylation, acylation, and condensation reactions. Primary amines, such as 1-(2-fluoro-5-methylphenyl)ethan-1-amine, are particularly versatile as they can be readily converted into a range of other functional groups.

In the construction of complex molecules, amines are often used to introduce nitrogen atoms, which are prevalent in natural products and synthetic drugs. The amine group can also serve as a handle for the attachment of other molecular fragments or for the formation of heterocyclic rings, which are common scaffolds in medicinal chemistry. The synthesis of chiral amines is of particular importance, as the stereochemistry of a molecule can have a profound impact on its biological activity. Asymmetric synthesis methods, such as those employing ω-transaminases, are often utilized to produce enantiomerically pure amines for use in the development of new therapeutics. mdpi.comresearchgate.net

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for its application in chemical synthesis and drug design. The table below summarizes some of the key computed properties for the (S)-enantiomer of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H12FN | nih.gov |

| Molecular Weight | 153.20 g/mol | nih.gov |

| XLogP3 | 1.6 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 153.095377549 | nih.gov |

| Monoisotopic Mass | 153.095377549 | nih.gov |

| Topological Polar Surface Area | 26 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

| Complexity | 127 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-5-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJADCEWRWSXHES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Fluoro 5 Methylphenyl Ethan 1 Amine

Precursor-Based Synthesis

The synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine can be achieved through various strategies starting from readily available precursors. These methods involve transformations of functional groups, leveraging well-understood reactions in organic chemistry.

Reductive Amination Strategies from 1-(2-Fluoro-5-methylphenyl)ethanone

Reductive amination, also known as reductive alkylation, is a highly effective method for converting ketones and aldehydes into amines. wikipedia.orgmasterorganicchemistry.com This process involves two key steps: the reaction of the carbonyl group with an amine to form an intermediate imine, followed by the reduction of this imine to the corresponding amine. wikipedia.org This can be performed as a one-pot reaction, which is highly efficient and widely used in green chemistry. wikipedia.org

For the synthesis of this compound, the precursor ketone, 1-(2-Fluoro-5-methylphenyl)ethanone, would be reacted with an ammonia (B1221849) source. The resulting imine intermediate is then reduced in situ. A variety of reducing agents can be employed for this transformation. Common choices include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the unreacted ketone. masterorganicchemistry.comorganic-chemistry.org Alternatively, catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), can be utilized. wikipedia.org The reaction is typically conducted in a suitable solvent like methanol (B129727) or ethanol (B145695) under neutral to weakly acidic conditions to facilitate imine formation. wikipedia.org

Transformations from 1-(2-Fluoro-5-methylphenyl)ethan-1-ol

Another viable synthetic route begins with the corresponding alcohol, 1-(2-Fluoro-5-methylphenyl)ethan-1-ol. This approach requires the conversion of the hydroxyl group, which is a poor leaving group, into a group that is more susceptible to nucleophilic substitution.

A common strategy involves activating the alcohol by converting it into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting ester is an excellent substrate for an Sₙ2 reaction. Subsequent treatment with a nitrogen nucleophile, such as sodium azide (B81097), would yield an alkyl azide. The final step is the reduction of the azide to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This multi-step process provides a reliable, albeit less direct, method for producing the target amine from its alcohol precursor.

Approaches Involving Grignard Reagents for Related Fluoro-Methylphenyl Ethan-amines

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. While the direct synthesis of fluoro-Grignard reagents can be challenging due to the strength of the C-F bond, they can be prepared via indirect routes, such as magnesium-halogen exchange.

A theoretical approach for synthesizing the carbon skeleton of this compound would involve the reaction of a 2-fluoro-5-methylphenylmagnesium halide with an appropriate electrophile containing a protected two-carbon amine fragment. For instance, the Grignard reagent could react with an N-protected aminoacetaldehyde derivative. Subsequent deprotection would yield the target amine. This method is highly versatile but requires careful selection of protecting groups and reaction conditions to ensure compatibility with the highly reactive Grignard reagent.

Advanced Catalytic Syntheses

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Biocatalysis, in particular, offers significant advantages for the production of chiral compounds.

Biocatalytic Pathways for Stereoselective Synthesis of this compound Enantiomers

The production of enantiomerically pure amines is of great importance, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is critical to its biological activity. myskinrecipes.com Biocatalytic methods, utilizing enzymes, provide an excellent avenue for asymmetric synthesis, often delivering high yields and exceptional enantioselectivity. the-innovation.orgthe-innovation.org

Amine transaminases (ATAs), also known as ω-transaminases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. mdpi.commdpi.com This reaction is particularly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. diva-portal.org The process is an environmentally friendly alternative to chemical methods that often require heavy-metal catalysts and high pressures. mdpi.com

The synthesis of fluorinated chiral amines using ATAs is a well-documented and effective strategy. mdpi.com For the production of enantiomers of this compound, the corresponding ketone, 1-(2-Fluoro-5-methylphenyl)ethanone, serves as the amine acceptor. An inexpensive and readily available amine, such as isopropylamine, is typically used as the amine donor, which is converted to acetone (B3395972) as a co-product. researchgate.net

The efficiency of the transamination reaction is influenced by several factors, including the choice of enzyme, solvent, pH, and temperature. researchgate.net Protein engineering and directed evolution have been used to develop highly active and stable ATA variants with broad substrate scopes, capable of converting bulky ketones into chiral amines with high enantiomeric excess (ee). mdpi.comdiva-portal.org For instance, the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine was achieved using an ω-transaminase in a two-phase system to mitigate product inhibition. mdpi.com Similarly, a ω-TA from a marine bacterium was successfully used to synthesize a fluorine-containing chiral amine from a bulky ketone, with dimethyl sulfoxide (B87167) (DMSO) being an effective co-solvent to enhance enzyme activity. researchgate.net

Table 1: Research Findings on Analogous Amine Transaminase (ATA) Syntheses

| Target Compound | Enzyme Type | Substrate | Amine Donor | Key Conditions | Conversion/Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|---|

| (S)-1-(4-Trifluoromethylphenyl)ethylamine | ω-Transaminase (TR8) | 4'-(Trifluoromethyl)acetophenone | Isopropylamine | 25-30% (v/v) DMSO co-solvent | 30% Conversion (at equilibrium) | >99% (S) |

| (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine | Wild ω-Transaminase | 1-(5-Fluoropyrimidin-2-yl)ethanone | (S)-α-Methylbenzylamine | Toluene as co-solvent (two-phase system) | 77% Yield | 99.8% (S) |

| Sitagliptin intermediate (chiral amine) | Engineered Transaminase | Pro-sitagliptin ketone | Isopropylamine | 50% DMSO co-solvent, 40°C | High Yield | >99% |

These examples demonstrate the high efficiency and selectivity of amine transaminases in producing fluorinated chiral amines, making this a highly attractive pathway for the synthesis of specific enantiomers of this compound.

Enzyme Immobilization and Continuous Flow Biocatalysis in Amine Synthesis

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for producing chiral amines. acs.org Enzymes, particularly transaminases, offer high enantioselectivity and operate under mild reaction conditions. nih.gov However, the practical application of free enzymes in industrial processes can be hampered by issues of stability, recovery, and reuse. rsc.org Enzyme immobilization and continuous flow technology are key strategies to overcome these limitations. nih.govresearchgate.net

Enzyme Immobilization: This technique involves confining enzymes onto a solid support material, which enhances their stability and allows for easy separation from the reaction mixture, enabling reuse. nih.govrsc.org Common immobilization methods include covalent binding to matrices like epoxy methacrylate (B99206) resins or glyoxyl agarose, as well as physical entrapment. researchgate.net Immobilization can prevent enzyme aggregation and stabilize the three-dimensional structure, preserving catalytic activity over extended periods and under various operating conditions. nih.gov For instance, imine reductases (IREDs) have been immobilized on porous microparticles, retaining up to 95% of their activity and showing greater efficiency in batch reactions compared to their free counterparts. acs.org

Continuous Flow Biocatalysis: The integration of immobilized enzymes into continuous flow reactors, such as packed-bed reactors (PBRs), offers significant advantages for process intensification. rsc.orgnih.gov Flow systems provide superior control over reaction parameters like temperature and residence time, improve mass transfer, and allow for in-line product purification. nih.gov This approach mitigates product inhibition, a common issue in batch reactions, by continuously removing the product from the reactor. researchgate.net The combination of immobilization and flow chemistry has been successfully applied to the synthesis of various chiral amines, achieving high space-time yields and demonstrating remarkable operational stability for extended periods. acs.org For example, a continuous flow system using an immobilized amine dehydrogenase and a formate (B1220265) dehydrogenase for cofactor recycling achieved a space-time yield of 107 g L⁻¹ day⁻¹ at 48% conversion. rsc.org

Transition Metal-Catalyzed Transformations Involving Amines

Transition metal catalysis provides a versatile and efficient pathway for the formation of C–N bonds, crucial for the synthesis of amines. acs.orgacs.org A prominent strategy is the direct functionalization of carbon-hydrogen (C–H) bonds, known as C–H amination. This approach is highly atom-economical as it avoids the pre-functionalization of substrates typically required in classical cross-coupling reactions like the Buchwald–Hartwig amination. acs.orgresearchgate.net

Catalysts based on rhodium, copper, and palladium have been extensively studied for these transformations. acs.orgacs.org The reactions often proceed through the formation of a metal-nitrene or metal-imido intermediate, which then inserts into a C–H bond. rsc.orgnih.gov A wide array of aminating agents, which possess a polarized N-X bond, can be used to generate these reactive intermediates upon interaction with the metal catalyst. acs.org

The scope of these reactions is broad, enabling the synthesis of various nitrogen-containing molecules. For instance, copper(II) acetate (B1210297) has been used to catalyze the intramolecular C–H amination of N-phenylbenzamidines to produce benzimidazoles. acs.org Rhodium-carboxylate catalysts are effective in C–H amination reactions using iminoiodanes, which can be generated in situ. acs.org The choice of ligand and the electronic properties of the substrate can significantly influence the reactivity and selectivity of the transformation. acs.org

Below is a table summarizing the effect of different transition metal catalysts on a representative amination reaction.

| Entry | Catalyst | Ligand | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Pd(dba)₂ | L1 (JosiPhos) | 37 | N/A |

| 2 | Pd(dba)₂ | L11 (JosiPhos) | 22 | 95:5 |

| Data derived from a representative asymmetric amination of unstrained C(sp³)–C(sp³) bonds. nih.gov |

Lewis Acid Catalysis in Related One-Pot and Multicomponent Reactions

Lewis acid catalysis is instrumental in the synthesis of complex molecules, including amines, through one-pot and multicomponent reactions (MCRs). thieme-connect.com MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. rsc.orgnih.gov

In amine synthesis, Lewis acids can activate substrates, typically imines or iminium ions formed in situ, towards nucleophilic attack. nih.gov For example, the Povarov reaction, a hetero-Diels-Alder cycloaddition, can be performed as an MCR between an aniline, an aldehyde, and an olefin, often catalyzed by a Lewis acid to form tetrahydroquinolines. nih.gov Similarly, the Strecker reaction, which produces α-amino nitriles from an amine, a carbonyl compound, and a cyanide source, is promoted by acidic conditions. nih.gov

A challenge in Lewis acid-catalyzed reactions involving amines is the potential for catalyst deactivation, as the basic amine product can coordinate strongly to the acidic catalyst. However, the development of robust Lewis acids has expanded the scope of these reactions. Boron trifluoride etherate (BF₃·OEt₂) is one such catalyst used in a one-pot multicomponent reaction of ynamides, carboxylic acids, aromatic amines, and aliphatic aldehydes to synthesize β³-acylamino amides. thieme-connect.com In some cases, cooperative catalysis, combining a Lewis acid with a Brønsted acid and an enamine catalyst, has been employed to achieve complex transformations with high efficiency and diastereoselectivity. rsc.org

The table below illustrates the effect of different Lewis acid co-catalysts on the yield and enantioselectivity of a representative asymmetric amination reaction.

| Lewis Acid Co-catalyst | Yield (%) | Enantiomeric Excess (ee %) |

| Fe(OTf)₃ | 81 | 96 |

| Zn(OTf)₂ | 65 | 94 |

| Data adapted from the enantioconvergent synthesis of chiral benzomorpholines. chinesechemsoc.orgchemsoc.org.cn |

Process Optimization in this compound Synthesis

The industrial viability of any synthetic route depends heavily on process optimization. nih.gov For the synthesis of a specific chiral amine like this compound, optimization focuses on maximizing reaction efficiency and product yield while ensuring high stereoselectivity and process sustainability. researchgate.net

Exploration of Reaction Conditions and Solvent Systems

The selection of appropriate reaction conditions and solvents is critical for achieving optimal performance in chemical synthesis. researchgate.net Parameters such as temperature, reaction time, and catalyst loading are systematically screened to identify the ideal settings. researchgate.net

Reaction Conditions: Temperature can have a profound impact on both reaction rate and selectivity. In the asymmetric amination of primary alcohols, for instance, lowering the reaction temperature from 100 °C to 80 °C improved the enantioselectivity from 86% ee to 90% ee. chinesechemsoc.org Further optimization by extending the reaction time at the lower temperature ultimately provided the product in 81% yield with 96% ee. chinesechemsoc.org

Solvent Systems: The choice of solvent can influence catalyst activity, substrate solubility, and reaction equilibrium. A systematic screening of solvents is a common optimization strategy. In one study on the synthesis of chiral benzomorpholines, various solvents were tested, with o-xylene (B151617) proving to be optimal, leading to a product with 78% ee, a significant improvement over other solvents. chinesechemsoc.org

The following table demonstrates the impact of solvent choice on the enantioselectivity of a reaction.

| Entry | Solvent | Enantiomeric Excess (ee %) |

| 1 | Toluene | 50 |

| 2 | CH₂Cl₂ | 32 |

| 3 | THF | 25 |

| 4 | o-xylene | 78 |

| Data from a study on asymmetric amination of primary alcohols. chinesechemsoc.org |

Evaluation of Reaction Efficiency and Yield Enhancement

Enhancing reaction efficiency and yield is a primary goal of process optimization. This involves a multifaceted approach, including the fine-tuning of catalyst systems and the strategic use of additives. researchgate.net

Catalyst and Ligand Screening: In transition metal-catalyzed reactions, the choice of both the metal precursor and the chiral ligand is paramount for achieving high yield and enantioselectivity. A comprehensive screening of different chiral ligands often leads to significant improvements. For example, in the synthesis of C2-substituted benzomorpholines, a systematic rescreening of chiral ligands identified a specific ligand (L5) that boosted the enantiomeric excess to 86%. chinesechemsoc.org

Additives and Co-catalysts: The addition of co-catalysts or additives can dramatically enhance reaction outcomes. In the previously mentioned synthesis of benzomorpholines, the initial reaction yielded the product with moderate enantioselectivity. The addition of a Lewis acid co-catalyst, Fe(OTf)₃, was found to be crucial, improving the yield to 99% and the enantiomeric excess to 60% under initial screening conditions. chinesechemsoc.org This highlights how a dual catalytic system can be more effective than a single catalyst. By optimizing multiple parameters—ligand, solvent, temperature, and additives—researchers can develop highly efficient and selective processes for the synthesis of valuable chiral amines. chinesechemsoc.org

Stereochemical Investigations of 1 2 Fluoro 5 Methylphenyl Ethan 1 Amine

Chiral Properties and Isomerism of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

This compound possesses a single stereocenter at the carbon atom attached to the amino group, the phenyl ring, a methyl group, and a hydrogen atom. This chirality gives rise to the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (S)-1-(2-Fluoro-5-methylphenyl)ethan-1-amine and (R)-1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

The physical and chemical properties of the individual enantiomers are identical, with the exception of their interaction with other chiral entities and the direction in which they rotate plane-polarized light. A 50:50 mixture of the (S) and (R) enantiomers is known as a racemic mixture and is optically inactive. The separation and selective synthesis of these individual enantiomers are crucial as they often exhibit different biological activities.

Table 1: General Properties of this compound Enantiomers

| Property | (S)-1-(2-Fluoro-5-methylphenyl)ethan-1-amine | (R)-1-(2-Fluoro-5-methylphenyl)ethan-1-amine |

| IUPAC Name | (1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-amine | (1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-amine |

| Molecular Formula | C₉H₁₂FN | C₉H₁₂FN |

| Molecular Weight | 153.20 g/mol | 153.20 g/mol |

| Chirality | Exists as a single enantiomer | Exists as a single enantiomer |

Enantioselective Synthetic Strategies for (S)- and (R)-1-(2-Fluoro-5-methylphenyl)ethan-1-amine

The synthesis of enantiomerically pure amines is a significant focus in organic chemistry. Several strategies can be employed to obtain the (S) and (R) enantiomers of this compound.

One of the most common approaches is the asymmetric reduction of the corresponding prochiral ketone , 1-(2-fluoro-5-methylphenyl)ethan-1-one. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. For instance, chiral borane (B79455) reagents or catalysts derived from transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, can stereoselectively deliver a hydride to the ketone, leading to the preferential formation of one enantiomer of the alcohol, which can then be converted to the amine.

Another powerful method is the use of biocatalysis , specifically employing enzymes such as ω-transaminases (ω-TAs) . These enzymes can catalyze the asymmetric amination of a ketone to the corresponding chiral amine with high enantioselectivity. The reaction involves the transfer of an amino group from an amine donor, such as isopropylamine, to the ketone substrate, 1-(2-fluoro-5-methylphenyl)ethan-1-one. By selecting an appropriate (S)-selective or (R)-selective ω-transaminase, either the (S) or (R) enantiomer of the target amine can be produced in high enantiomeric excess (ee). This method is often favored for its high selectivity, mild reaction conditions, and environmental compatibility.

Table 2: Potential Enantioselective Synthetic Routes

| Synthetic Strategy | Key Reagents/Catalysts | Target Enantiomer | Expected Outcome |

| Asymmetric Ketone Reduction | Chiral Ruthenium Catalyst (e.g., RuCl₂(S)-BINAP) and H₂ | (S) or (R) | High yield and enantiomeric excess of the corresponding alcohol, followed by conversion to the amine. |

| Biocatalytic Transamination | (S)-selective ω-Transaminase, Amine Donor (e.g., Isopropylamine) | (S) | High conversion and enantiomeric excess of the (S)-amine. |

| Biocatalytic Transamination | (R)-selective ω-Transaminase, Amine Donor (e.g., Isopropylamine) | (R) | High conversion and enantiomeric excess of the (R)-amine. |

Resolution Techniques for Enantiomeric Separation

When an enantioselective synthesis is not employed, the racemic mixture of this compound can be separated into its individual enantiomers through a process known as chiral resolution .

A classical and widely used method is diastereomeric salt formation . This involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid. The reaction forms a pair of diastereomeric salts, for example, the ((S)-amine)-(+)-tartaric acid salt and the ((R)-amine)-(+)-tartaric acid salt. These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. Once the desired diastereomeric salt is isolated, the pure enantiomer of the amine can be liberated by treatment with a base.

Another effective technique is chiral chromatography . This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system. The racemic mixture is passed through the column, and the enantiomers interact differently with the chiral stationary phase, leading to different retention times and their subsequent separation. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The choice of the CSP and the mobile phase is critical for achieving good separation.

Enzymatic kinetic resolution is also a viable option. This technique employs an enzyme, often a lipase, that selectively acylates one enantiomer of the racemic amine at a faster rate than the other. This results in a mixture of the acylated amine and the unreacted amine of the opposite configuration, which can then be separated by conventional methods like chromatography or extraction.

Absolute and Relative Configuration Assignment (e.g., R/S Nomenclature)

The absolute configuration of the enantiomers of this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules . This system assigns a priority to each of the four groups attached to the stereocenter based on atomic number. For this compound, the priorities would be assigned as follows:

-NH₂ (Nitrogen has a higher atomic number than Carbon)

-C₆H₃(F)(CH₃) (The phenyl ring)

-CH₃ (Methyl group)

-H (Hydrogen)

By orienting the molecule so that the lowest priority group (hydrogen) is pointing away from the viewer, the sequence of the remaining three groups from highest to lowest priority is determined. If the sequence is clockwise, the configuration is assigned as (R) (from the Latin rectus). If the sequence is counter-clockwise, the configuration is assigned as (S) (from the Latin sinister).

The absolute configuration is typically determined experimentally using techniques such as X-ray crystallography of a single crystal of a salt formed with a chiral acid of known absolute configuration. Spectroscopic methods, such as vibrational circular dichroism (VCD) or comparison of the experimentally measured optical rotation with that of structurally similar compounds of known configuration, can also be employed.

The relative configuration refers to the spatial relationship between different stereocenters within a molecule. Since this compound has only one stereocenter, the concept of relative configuration is not applicable in the same way as it is for molecules with multiple chiral centers.

Derivatives, Analogues, and Structural Modifications of 1 2 Fluoro 5 Methylphenyl Ethan 1 Amine

Synthesis of Substituted 1-(Fluoro-methylphenyl)ethan-1-amine Analogues

The synthesis of analogues of 1-(2-fluoro-5-methylphenyl)ethan-1-amine can be achieved through various established methodologies for producing β-phenethylamines. While specific methods detailing the generation of a library of analogues from this exact starting material are not extensively documented, general synthetic strategies for substituted phenethylamines are applicable. These often involve the reductive amination of a corresponding ketone, 2-fluoro-5-methylacetophenone.

Furthermore, nickel/photoredox cross-electrophile coupling reactions provide a modern approach for synthesizing β-phenethylamines. For instance, such methods can couple aliphatic aziridines with aryl iodides. acs.org This strategy could theoretically be adapted to produce a range of α-substituted phenethylamine (B48288) analogues by varying the aziridine (B145994) and aryl halide coupling partners.

Positional isomers of the fluoro and methyl groups on the phenyl ring represent a key class of analogues. Examples of such isomers that are commercially available or described in chemical databases include:

1-(4-Fluoro-3-methylphenyl)ethan-1-amine chiralen.com

1-(3-Fluoro-5-methylphenyl)ethan-1-amine nih.gov

(S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine

The synthesis of these analogues typically follows similar pathways, starting from the appropriately substituted acetophenone.

Functionalization at the Amine Nitrogen and on the Phenyl Ring

The reactivity of this compound is characterized by its primary amine group and the potential for substitution on the aromatic ring.

Amine Nitrogen Functionalization: The primary amine is a nucleophilic center that readily participates in a variety of reactions to form key functional groups:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce alkyl groups at the nitrogen.

N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amide derivatives.

Sulfonamide Formation: Reaction with sulfonyl chlorides produces sulfonamides.

Urea (B33335) and Carbamate Formation: The amine can react with isocyanates to form ureas or with chloroformates to yield carbamates.

Phenyl Ring Functionalization: The existing fluoro and methyl substituents on the phenyl ring direct further electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The positions on the ring are activated or deactivated based on the combined electronic effects of these groups. However, direct functionalization of the ring can be challenging, and it is often more synthetically feasible to introduce desired substituents on the precursor molecule before the formation of the ethylamine (B1201723) side chain.

Incorporation into Complex Organic Scaffolds

The this compound moiety can be integrated into larger, more complex molecular frameworks, including various heterocyclic systems.

The 1,3,5-triazine (B166579) (or s-triazine) core is a common scaffold in medicinal and materials chemistry. Derivatives are typically synthesized from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The chlorine atoms can be substituted sequentially by nucleophiles, such as primary amines. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise synthesis by carefully managing reaction temperatures. researchgate.netclockss.org

The reaction of this compound with cyanuric chloride would proceed as follows:

Monosubstitution: Reaction at a low temperature (e.g., 0-5 °C) would yield a dichlorotriazine derivative.

Disubstitution: Increasing the temperature would allow a second amine (which could be the same or different) to replace a second chlorine atom.

Trisubstitution: Further heating would be required to replace the final chlorine atom.

To generate a triazine dione, subsequent hydrolysis of one or more of the substituted groups on the triazine ring would be necessary, a common transformation for alkoxy- or chloro-triazines.

| Step | Reactant 1 | Reactant 2 | Typical Conditions | Product Type |

| 1 | Cyanuric Chloride | This compound | 0-5 °C, base | Mono-substituted dichlorotriazine |

| 2 | Mono-substituted dichlorotriazine | Second Nucleophile (e.g., another amine) | Room temperature to moderate heat | Di-substituted monochlorotriazine |

| 3 | Di-substituted monochlorotriazine | Third Nucleophile | Higher temperatures (reflux) | Tri-substituted triazine |

| 4 | Substituted Triazine | Water/Acid | Hydrolysis conditions | Triazine dione/one derivative |

Urea derivatives are a cornerstone of medicinal chemistry, often acting as potent hydrogen bond donors. nih.gov Several robust methods exist for the synthesis of unsymmetrical ureas from primary amines like this compound. organic-chemistry.org

Reaction with Isocyanates: This is the most direct method, where the amine performs a nucleophilic attack on the carbonyl carbon of an isocyanate (R-N=C=O).

Phosgene (B1210022) Equivalents: To avoid the highly toxic phosgene gas, reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) are used. The amine first reacts with the phosgene equivalent to form a reactive intermediate, which then reacts with a second amine. nih.govorganic-chemistry.org

Catalytic Carbonylation: Modern methods involve the transition metal-catalyzed reaction of the amine with carbon monoxide and an oxidant. This approach is highly atom-economical. nih.gov

A typical reaction sequence to form a urea derivative is shown below: this compound + R-NCO → N-(1-(2-fluoro-5-methylphenyl)ethyl)-N'-R-urea

The benzimidazole (B57391) ring system is a privileged scaffold in drug discovery. The most common synthetic route is the condensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid (Phillips condensation). organic-chemistry.orgmdpi.com

To incorporate a structural unit similar to this compound into a benzimidazole, a precursor diamine would be required. For example, a molecule like 1-(2-amino-X-fluoro-Y-methylphenyl)ethan-1-amine could be condensed with an aldehyde (RCHO) to form the corresponding 2-substituted benzimidazole derivative. While this specific diamine is not readily cataloged, its synthesis from related nitro-amino precursors is a standard synthetic transformation. The general reaction involves the cyclization of the diamine with the aldehyde, typically under acidic or oxidative conditions. organic-chemistry.orgnih.gov

| Starting Diamine | Reagent | Product |

| ortho-Phenylenediamine analogue | Aldehyde (RCHO) | 2-R-substituted benzimidazole |

| ortho-Phenylenediamine analogue | Carboxylic Acid (RCOOH) | 2-R-substituted benzimidazole |

| ortho-Phenylenediamine analogue | Carbon Disulfide | Benzimidazole-2-thiol |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. Primary amines are key components in many MCRs, such as the Ugi reaction. wikipedia.org

The Ugi four-component reaction (U-4CR) combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. In this context, this compound would serve as the primary amine component.

The general Ugi reaction mechanism proceeds as follows:

The amine and aldehyde condense to form an imine.

The carboxylic acid protonates the imine, forming an iminium ion.

The isocyanide adds to the iminium ion, followed by nucleophilic attack of the carboxylate.

An irreversible Mumm rearrangement yields the final stable bis-amide product. wikipedia.orgbeilstein-journals.org

The versatility of the Ugi reaction allows for the rapid generation of diverse libraries of complex molecules from simple building blocks, making it a powerful tool for drug discovery. nih.govnih.gov By varying the aldehyde, carboxylic acid, and isocyanide components, a wide range of derivatives featuring the 1-(2-fluoro-5-methylphenyl)ethyl moiety could be synthesized.

Exploration of Structure-Reactivity Relationships in Derivatives of this compound

A comprehensive review of available scientific literature indicates a notable absence of specific research focused on the structure-reactivity relationships of derivatives of this compound. While the broader fields of phenethylamine chemistry and the principles of aromatic substitution are well-documented, detailed investigations into how structural modifications of this particular compound influence its chemical reactivity are not readily found in published research.

General principles of organic chemistry allow for predictions regarding the reactivity of derivatives of this compound. The reactivity of such compounds is primarily influenced by the electronic and steric effects of substituents on the phenyl ring and modifications to the ethylamine side chain.

Electronic Effects of Aromatic Substitution:

The presence of the fluorine atom and the methyl group on the phenyl ring of this compound dictates the electron density of the aromatic system, which in turn affects its reactivity in electrophilic aromatic substitution reactions.

Methyl Group: The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This effect activates the aromatic ring, making it more susceptible to electrophilic substitution.

Reactivity of the Amine Group:

The primary amine group in this compound is a key site of reactivity, acting as a nucleophile in various reactions, such as acylation, alkylation, and Schiff base formation. The nucleophilicity of this amine can be modulated by introducing different substituents.

Substituents on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring would decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity. Conversely, additional electron-donating groups would be expected to enhance its nucleophilic character.

Substituents on the Ethylamine Side Chain: Modifications to the ethylamine side chain, such as the introduction of alkyl groups on the nitrogen or at the alpha-carbon, would introduce steric hindrance. This would likely decrease the rate of reactions involving the amine group by impeding the approach of reactants.

Hypothetical Reactivity Trends:

While specific experimental data is lacking, a hypothetical exploration of structure-reactivity relationships can be proposed. The following table outlines predicted reactivity trends for hypothetical derivatives of this compound in a representative reaction, such as N-acylation.

| Derivative Substituent | Position of Substitution | Predicted Effect on N-Acylation Rate | Rationale |

| Nitro (-NO₂) | para to amine | Decrease | Strong electron-withdrawing group reduces the nucleophilicity of the amine. |

| Methoxy (-OCH₃) | para to amine | Increase | Electron-donating group increases the electron density on the nitrogen atom. |

| Ethyl (-CH₂CH₃) | on Nitrogen | Decrease | Increased steric hindrance around the nitrogen atom. |

| Phenyl (-C₆H₅) | on Nitrogen | Decrease | Steric hindrance and potential for electron delocalization away from the nitrogen. |

It is crucial to emphasize that the information presented in the table is based on established principles of chemical reactivity and is not derived from experimental studies on derivatives of this compound. The scientific community has yet to publish detailed research, including kinetic data or quantitative structure-reactivity relationship (QSRR) studies, for this specific class of compounds. Therefore, any detailed discussion on this topic remains speculative pending the availability of empirical evidence.

Reaction Mechanisms and Reactivity Studies of 1 2 Fluoro 5 Methylphenyl Ethan 1 Amine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in 1-(2-Fluoro-5-methylphenyl)ethan-1-amine contains a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to readily react with a variety of electrophiles. Common reactions involving the amine functionality include acylation and sulfonylation.

Acylation: The amine reacts with acylating agents, such as acyl chlorides or acid anhydrides, to form amides. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to yield the amide and a leaving group.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. researchgate.net The amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This reaction is a common method for the synthesis of sulfonamide derivatives. researchgate.netucl.ac.ukucl.ac.uk

The nucleophilicity of the amine can be influenced by the electronic nature of the aromatic ring, although the ethyl spacer mitigates this effect to some extent. Generally, primary amines are highly reactive towards common acylating and sulfonylating agents. researchgate.net

| Reaction Type | Electrophile | General Product |

|---|---|---|

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-[1-(2-Fluoro-5-methylphenyl)ethyl]acetamide |

| N-Benzoylation | Benzoyl Chloride (C₆H₅COCl) | N-[1-(2-Fluoro-5-methylphenyl)ethyl]benzamide |

| N-Sulfonylation | p-Toluenesulfonyl Chloride (CH₃C₆H₄SO₂Cl) | N-[1-(2-Fluoro-5-methylphenyl)ethyl]-4-methylbenzenesulfonamide |

Electrophilic Aromatic Substitution on the Fluoro-Methylphenyl Moiety

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The reaction proceeds through a two-step mechanism. masterorganicchemistry.commsu.edu

Formation of the Sigma Complex: The aromatic ring, acting as a nucleophile, attacks the electrophile (E⁺). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commsu.edu

Deprotonation: A base removes a proton from the carbon atom bonded to the electrophile. This is a fast step that restores the aromaticity of the ring, resulting in the substituted product. masterorganicchemistry.com

For this compound, electrophilic attack occurs on the substituted benzene (B151609) ring. The position of the incoming electrophile is directed by the substituents already present on the ring: the fluoro, methyl, and ethylamine (B1201723) groups. It is important to note that under the often acidic conditions of EAS reactions, the basic amine group will be protonated to form an ammonium (B1175870) group (-NH₃⁺), which significantly alters its electronic effect on the ring.

Influence of the Fluoro and Methyl Substituents on Reaction Pathways and Selectivity

The regioselectivity of electrophilic aromatic substitution on the this compound ring is determined by the combined directing effects of the three substituents. Substituents influence both the rate of reaction (activation/deactivation) and the position of substitution (ortho, meta, or para). uomustansiriyah.edu.iq

-CH₃ (Methyl) Group: The methyl group is an electron-donating group (EDG) through induction and hyperconjugation. savemyexams.com It activates the ring, making it more reactive than benzene, and directs incoming electrophiles to the ortho and para positions. savemyexams.comlibretexts.org

-CH(CH₃)NH₂ (Ethylamine) Group: In neutral or basic conditions, the amine group is strongly activating and an ortho, para-director. However, in the acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the amine is protonated to form the -CH(CH₃)NH₃⁺ group. This ammonium group is a strongly electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position. youtube.com

Considering the positions on the ring relative to the ethylamine group at C1:

C2 has the Fluoro group.

C3 is ortho to the methyl group and meta to the fluoro group.

C4 is para to the methyl group and meta to the fluoro group.

C5 has the Methyl group.

C6 is ortho to the fluoro group.

The directing effects of the existing substituents will guide an incoming electrophile. The activating, ortho, para-directing methyl group and the deactivating, ortho, para-directing fluoro group will be in competition with the (likely protonated) deactivating, meta-directing ethylammonium (B1618946) group. The powerful activating effect of the methyl group will strongly favor substitution at its ortho (C4 and C6) and para (C2, already substituted) positions. The fluoro group also directs ortho (C1, C3) and para (C5, already substituted). The deactivating ethylammonium group directs meta (C3, C5).

The final product distribution will be a complex result of these competing effects. The most activated positions are C4 and C6. Position C4 is para to the methyl group and ortho to the ethylammonium group. Position C6 is ortho to both the methyl and fluoro groups. Steric hindrance at C6 might be significant. Therefore, substitution is most likely to occur at the C4 position, which is activated by the methyl group and not sterically hindered.

| Substituent | Effect on Reactivity | Directing Influence | Governing Electronic Effect |

|---|---|---|---|

| -F (Fluoro) | Deactivating | Ortho, Para | Inductive (-I) > Resonance (+M) |

| -CH₃ (Methyl) | Activating | Ortho, Para | Inductive (+I), Hyperconjugation |

| -CH(CH₃)NH₃⁺ (Protonated) | Strongly Deactivating | Meta | Inductive (-I) |

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving this compound are influenced by the electronic and steric properties of the molecule.

Kinetics of Nucleophilic Reactions: For reactions at the amine center, such as N-acylation, the rate is dependent on the nucleophilicity of the amine and the electrophilicity of the reaction partner. Kinetic studies on the addition of benzylamines to various electrophiles have shown that the reaction rates are sensitive to substituents on both the nucleophile and the electrophile. koreascience.kr The presence of electron-donating groups on the phenyl ring can slightly increase the nucleophilicity of a benzylic amine, potentially leading to a modest increase in reaction rate compared to unsubstituted analogues.

Kinetics of Electrophilic Aromatic Substitution: The rate of EAS is determined by the energy of the transition state leading to the sigma complex. masterorganicchemistry.com

Kinetic vs. Thermodynamic Control: Most EAS reactions are under kinetic control, meaning the product distribution is determined by the relative rates of formation of the possible intermediates. The most stable carbocation intermediate is formed the fastest, leading to the major product. wolfram.com Thermodynamic control, where the product distribution reflects the relative stabilities of the final products, is less common but can occur under reversible reaction conditions (e.g., sulfonation).

Kinetic studies on the oxidation of substituted benzylamines have demonstrated that reaction rates can be correlated with electronic substituent parameters, confirming that electron-donating groups accelerate the reaction while electron-withdrawing groups retard it. ias.ac.in A similar trend would be expected for the EAS reactions of this compound.

| Factor | Influence of Substituents (-F, -CH₃, -CH(CH₃)NH₃⁺) |

|---|---|

| Reaction Rate (Kinetics) | Overall rate is decreased (deactivated ring) due to the dominant electron-withdrawing effects of the -F and -CH(CH₃)NH₃⁺ groups. The -CH₃ group provides some activation but is overcome by the deactivating groups. |

| Intermediate Stability | The stability of the arenium ion intermediate is the key factor. Attack at positions stabilized by the electron-donating methyl group (C4, C6) will have a lower activation energy than attack at other positions. |

| Product Distribution (Control) | Typically under kinetic control. The major product will correspond to the reaction pathway with the lowest activation energy barrier, which is generally attack at the most electronically activated and sterically accessible position (likely C4). |

Computational and Theoretical Chemistry Studies of 1 2 Fluoro 5 Methylphenyl Ethan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for structural optimization)

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. Density Functional Theory (DFT) is a prominent method used for these purposes due to its balance of accuracy and computational efficiency.

For 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, DFT calculations would be employed to determine its most stable three-dimensional structure. This process, known as structural optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), which defines the mathematical functions used to describe the electron orbitals. researchgate.net

The optimized geometry provides key information, including bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the precise spatial relationship between the fluoro-substituted phenyl ring and the ethylamine (B1201723) side chain. These structural parameters are crucial for understanding the molecule's reactivity and interactions with other molecules.

The following table provides a hypothetical representation of data that could be obtained from a DFT structural optimization of this compound.

| Parameter | Value |

| Total Energy (Hartree) | -558.xxxx |

| Dipole Moment (Debye) | 2.xx |

| C-N Bond Length (Å) | 1.4xx |

| C-F Bond Length (Å) | 1.3xx |

| C-C-N Bond Angle (°) | 11x.x |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics (MD) simulations offer insights into the behavior of the molecule over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

An MD simulation of this compound would typically involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water), and observing its dynamic behavior. These simulations can reveal how the molecule flexes, rotates, and interacts with its surroundings. mdpi.com This is particularly useful for understanding conformational changes and the stability of different conformers in a solution. The potential energy profile of the system can be monitored over the course of the simulation to identify stable and transient states. mdpi.com

Prediction of Molecular Conformations and Electronic Charge Distribution

The presence of a rotatable bond between the phenyl ring and the ethylamine group in this compound means that it can exist in various conformations. Computational methods can be used to predict the most stable conformations and the energy barriers between them. This is often achieved by systematically rotating the dihedral angles and calculating the energy at each step.

Furthermore, understanding the electronic charge distribution is key to predicting a molecule's reactivity and intermolecular interactions. The electrostatic potential (ESP) surface can be calculated to visualize the charge distribution. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atom of the amine group and the fluorine atom would be expected to be regions of negative electrostatic potential.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surfaces, Hydrogen Bonding, π-π Interactions)

In the solid state, the packing of molecules is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions within a crystal structure. researchgate.netnih.gov The Hirshfeld surface is a 3D representation of the space around a molecule in a crystal, colored according to the proximity of neighboring atoms.

For this compound, a Hirshfeld analysis would likely reveal the significance of various types of intermolecular contacts. The amine group is capable of forming hydrogen bonds (N-H···A, where A is an acceptor atom), which are strong directional interactions. uj.edu.pl The presence of the aromatic phenyl ring also allows for the possibility of π-π stacking interactions, where two aromatic rings are arranged in a face-to-face or face-to-edge manner. uj.edu.plnih.gov

The following is an example of a data table that could be generated from a Hirshfeld surface analysis, showing the percentage contribution of different intermolecular contacts.

| Contact Type | Percentage Contribution (%) |

| H···H | 45.x |

| H···F/F···H | 20.x |

| N···H/H···N | 15.x |

| C···H/H···C | 10.x |

| Other | 9.x |

Advanced Characterization Techniques for 1 2 Fluoro 5 Methylphenyl Ethan 1 Amine and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(2-fluoro-5-methylphenyl)ethan-1-amine. Each technique provides unique information about the compound's atomic composition and bonding arrangement.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the methine (CH) proton, the methyl (CH₃) protons on the ethylamine (B1201723) side chain, and the methyl (CH₃) protons on the phenyl ring. The coupling of the methine proton with the adjacent methyl protons would result in a quartet, while the methyl protons would appear as a doublet. The aromatic protons would show complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR (Carbon-13 NMR): This method identifies all the unique carbon atoms in the molecule. The spectrum would show distinct peaks for the two methyl carbons, the methine carbon, and the six aromatic carbons. The carbon atoms bonded to the fluorine atom would exhibit a large coupling constant (¹JC-F), and other nearby carbons would also show smaller couplings (²JC-F, ³JC-F), which is a key indicator of the fluorine's position on the aromatic ring.

¹⁹F NMR (Fluorine-19 NMR): As a fluorine-containing compound, ¹⁹F NMR is a highly specific and sensitive technique for characterization. It provides information about the electronic environment of the fluorine atom. The spectrum for this compound would be expected to show a single resonance for the fluorine atom, likely a multiplet due to coupling with the neighboring aromatic protons. The chemical shift of this signal is indicative of the fluorine's position on the phenyl ring. nih.gov

| Technique | Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H NMR | Aromatic-H | ~ 6.9 - 7.3 | m | - |

| CH-NH₂ | ~ 4.1 | q | J = 6.6 | |

| Ar-CH₃ | ~ 2.3 | s | - | |

| CH-CH₃ | ~ 1.4 | d | J = 6.6 | |

| NH₂ | ~ 1.5 - 2.5 (broad) | s (br) | - | |

| ¹³C NMR | Aromatic C-F | ~ 160 (d) | d | ¹JC-F ≈ 245 |

| Aromatic C | ~ 115 - 145 | m | - | |

| CH-NH₂ | ~ 50 | s | - | |

| Ar-CH₃ | ~ 20 | s | - | |

| CH-CH₃ | ~ 24 | s | - | |

| ¹⁹F NMR | Ar-F | ~ -110 to -125 | m | - |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

MS (Electron Ionization - EI): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of phenylethylamines typically involves the cleavage of the Cα-Cβ bond, leading to a prominent iminium ion. For this compound, the base peak would be expected at m/z corresponding to the loss of the methyl group from the ethylamine side chain. mdpi.comresearchgate.net

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. Using soft ionization techniques like Electrospray Ionization (ESI), LC-MS is particularly useful for analyzing polar and thermally labile compounds. In positive ion mode ESI, the compound would be detected as the protonated molecule [M+H]⁺. In-source fragmentation can sometimes be observed, leading to the loss of ammonia (B1221849) (NH₃). nih.govacs.org

| Technique | Ion | Expected m/z | Description |

|---|---|---|---|

| EI-MS | [M]⁺ | 153 | Molecular Ion |

| [M-CH₃]⁺ | 138 | Loss of a methyl group (benzylic cleavage) | |

| ESI-MS | [M+H]⁺ | 154 | Protonated Molecule |

| [M+H-NH₃]⁺ | 137 | Loss of ammonia from the protonated molecule |

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic groups, the C=C bonds of the aromatic ring, and the C-F bond. wpmucdn.comorgchemboulder.comrockymountainlabs.comlibretexts.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (primary amine) | 3300 - 3500 (two bands) | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| N-H bend (primary amine) | 1590 - 1650 | Medium to Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium |

| C-N stretch | 1000 - 1250 | Medium to Weak |

| C-F stretch | 1000 - 1400 | Strong |

Chromatographic Techniques for Purity and Stereoisomer Analysis

Chromatographic methods are crucial for assessing the purity of this compound and for separating its enantiomers.

HPLC and UPLC are powerful techniques for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, reversed-phase HPLC or UPLC would be the methods of choice. A C18 column with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) would be typically used. The purity of the sample can be determined by integrating the peak area of the main component and any impurities. Chiral HPLC, using a chiral stationary phase (CSP), is essential for the separation of the enantiomers. Polysaccharide-based CSPs are often effective for the chiral resolution of amines. chromatographyonline.comnih.govsigmaaldrich.com

Solid-State Characterization

Solid-state properties significantly influence the handling, processing, and performance of chemical compounds. Techniques such as single crystal X-ray diffraction, X-ray powder diffraction, and thermal analysis provide invaluable information about the three-dimensional atomic arrangement, crystalline phases, and stability of a material.

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid at an atomic level. This technique provides detailed information about bond lengths, bond angles, and the conformation of molecules, as well as how these molecules are arranged in the crystal lattice.

The single crystals of this derivative were obtained by recrystallization from a mixture of ethanol (B145695) and ethyl acetate (B1210297). researchgate.net The crystallographic data revealed that the compound crystallizes in a monoclinic system with the space group C2/c. The unit cell parameters were determined to be a = 21.269 Å, b = 10.594 Å, and c = 15.758 Å, with a β angle of 94.823°. researchgate.net

The analysis of the molecular structure highlighted the spatial arrangement of the different rings. The dihedral angle between the plane of the triazole ring and the benzene (B151609) ring of the 2-fluoro-5-methylphenyl group was found to be 74.35°. researchgate.net The crystal packing is stabilized by weak intermolecular C-H···O and C-H···F hydrogen bonds, which assemble the molecules into slabs. researchgate.net

Table 1: Crystallographic Data for 2-Fluoro-5-methylphenyl (1H-1,2,4-triazol-1-yl)(1,1,3-trioxo-1,2-dihydro-1,2-benzothiazol-2-yl)methyl ketone researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₈H₁₃FN₄O₄S |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.269 |

| b (Å) | 10.594 |

| c (Å) | 15.758 |

| β (°) | 94.823 |

| Volume (ų) | 3538.0 |

| Z | 8 |

This interactive data table is based on the data provided in the text.

X-ray Powder Diffraction (XRPD) is a powerful technique for identifying crystalline phases and analyzing the polymorphic forms of a compound. Unlike SC-XRD, which requires a single, well-formed crystal, XRPD can be performed on a polycrystalline powder, making it a more routine and high-throughput method in pharmaceutical development. Each crystalline form of a compound produces a unique XRPD pattern, which serves as a fingerprint for its identification.

While specific XRPD data for derivatives of this compound are not extensively reported in publicly accessible literature, the principles of XRPD analysis are universally applicable. The technique is crucial for detecting polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, including solubility, melting point, and stability, which can significantly impact the efficacy and shelf-life of a drug product.

For a hypothetical derivative of this compound, an XRPD analysis would involve irradiating the powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram would show a series of peaks at specific 2θ values, which are characteristic of the crystalline lattice of the material. By comparing the XRPD pattern of a new batch to a reference pattern, one can confirm the crystalline form and detect any potential polymorphic impurities or phase transformations.

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common thermal methods used in the characterization of pharmaceutical solids.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal events such as melting, crystallization, and glass transitions. For a derivative of this compound, a DSC thermogram would reveal its melting point, which is a key indicator of purity. The shape of the melting peak can also provide information about the crystallinity of the sample. Furthermore, DSC is instrumental in studying polymorphism, as different polymorphs will typically exhibit different melting points and enthalpies of fusion.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to assess the thermal stability of a compound and to quantify the amount of volatile components, such as water or residual solvents. A TGA curve for a derivative of this compound would show the temperature at which the compound begins to decompose. Any mass loss observed at lower temperatures would indicate the presence of solvates or hydrates.

Applications of 1 2 Fluoro 5 Methylphenyl Ethan 1 Amine in Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The concept of chirality is central to drug development, as different enantiomers (non-superimposable mirror images) of a drug molecule can have vastly different biological activities. Chiral building blocks are enantiomerically pure compounds used to introduce a specific stereocenter into a target molecule. 1-(2-Fluoro-5-methylphenyl)ethan-1-amine possesses a chiral center at the carbon atom adjacent to the amine group and can be prepared as either the (S) or (R) enantiomer. nih.gov

As a chiral amine, it can be used in several ways in asymmetric synthesis:

As a Chiral Auxiliary: The amine can be temporarily attached to a non-chiral substrate to direct a subsequent reaction to occur stereoselectively. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

Direct Incorporation: The chiral fragment can be incorporated directly into the final target molecule, where its stereochemistry is essential for the molecule's function. Chiral amines are crucial components of many drugs and drug candidates.

Resolution Agent: The amine can be used to separate a racemic mixture of chiral acids. The amine reacts with the acid to form diastereomeric salts, which have different physical properties and can be separated by methods like crystallization.

The use of chiral building blocks is increasingly important for hit-to-lead optimization in drug discovery, as drug-receptor interactions often require a strict match of chirality.

Contribution to the Library of Fluorinated Building Blocks for Diverse Chemical Syntheses

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a drug's properties. nih.gov Fluorine's high electronegativity can influence the acidity of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and increase a molecule's binding affinity to its biological target. nih.gov An estimated 30% of new approved drugs contain one or more fluorine atoms. nih.gov

This compound is a member of the valuable class of fluorinated building blocks. nih.gov It provides chemists with a readily available source of the 2-fluoro-5-methylphenyl motif, combined with a reactive amine handle and a chiral center. This combination of features allows for its use in creating a diverse library of more complex fluorinated compounds for screening in drug discovery and materials science applications.

Development of Novel Synthetic Reagents and Catalysts Incorporating the Amine Moiety

The primary amine group of this compound is not only a point for building larger molecules but can also be used to construct novel reagents and catalysts. Chiral amines are frequently used as the basis for creating chiral ligands for asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that forces a reaction to produce one enantiomer of the product preferentially.

For example, the amine moiety can be transformed into an imine, which can then be used in various coupling reactions. Research has shown that related N-chloroimines can undergo rhodium-catalyzed reactions with alkenes to synthesize complex heterocyclic structures like isoquinoline (B145761) derivatives. Isoquinolines are important scaffolds in medicinal chemistry, and methods to synthesize them asymmetrically are highly valuable. By using a chiral amine like (S)- or (R)-1-(2-Fluoro-5-methylphenyl)ethan-1-amine as the starting point for such a synthesis, it is possible to develop new catalytic systems that could provide enantiopure products for pharmaceutical development.

Scale Up and Industrial Production Considerations for 1 2 Fluoro 5 Methylphenyl Ethan 1 Amine

The industrial manufacturing of chiral amines such as 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, a key building block in the synthesis of complex pharmaceutical agents, requires meticulous planning and process optimization. Transitioning a synthetic route from a laboratory bench to a large-scale production facility involves addressing challenges in efficiency, sustainability, cost-effectiveness, and quality control to meet stringent regulatory standards.

Q & A

Q. What are the key synthetic methodologies for preparing 1-(2-fluoro-5-methylphenyl)ethan-1-amine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves:

- Reductive amination : Reduction of oxime intermediates using heterogeneous palladium catalysts under 1 atm H₂ in aqueous media at mild temperatures (25–40°C). This method avoids harsh reducing agents and enables scalable production with yields >80% .

- Halogenation-amination cascade : Fluorination of pre-functionalized aromatic precursors (e.g., bromo or nitro derivatives) followed by amination. For example, nitration of toluene derivatives, selective fluorination at the 2-position, and subsequent amination via catalytic hydrogenation .

Critical factors : Catalyst choice (Pd/C vs. Raney Ni), solvent polarity, and reaction time significantly affect enantiomeric purity and byproduct formation.

Q. How is this compound characterized analytically?

Standard characterization includes:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns. For example, the fluorine atom at the 2-position deshields adjacent protons, producing distinct splitting patterns (e.g., δ 6.8–7.2 ppm for aromatic protons) .

- HRMS (ESI) : Exact mass verification (calc. for C₉H₁₂FN: 153.0954; observed: 153.0956 ± 0.0002) .

- Chiral HPLC : To resolve enantiomers if asymmetric synthesis is employed, using columns like Chiralpak IA and mobile phases of hexane:isopropanol (90:10) .

Q. What safety protocols are critical when handling this compound?

- PPE : Gloves (nitrile), goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of amine vapors.

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from hydrochloride salts) before disposal. Collect organic waste in halogen-compatible containers .

Q. What are the primary research applications of this compound?

- Medicinal chemistry : As a building block for kinase inhibitors (e.g., analogs of Linifanib, which targets VEGF and PDGFR pathways) .

- Neuroscience : Structural similarity to phenethylamine derivatives suggests potential use in neurotransmitter analog synthesis .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Chiral catalysts : Use (R)- or (S)-BINAP ligands with palladium to achieve >90% enantiomeric excess (ee) in asymmetric hydrogenation .

- Kinetic resolution : Enzymatic methods (e.g., lipase-mediated acylation) can separate racemic mixtures. For example, Candida antarctica lipase B selectively acetylates one enantiomer in toluene at 37°C .

Q. How do substituent positions (fluoro, methyl) affect reactivity in cross-coupling reactions?

- Steric effects : The 5-methyl group hinders electrophilic substitution at the 4-position, directing reactions to the 3-position.

- Electronic effects : Fluorine at the 2-position increases ring electron deficiency, enhancing reactivity in Buchwald-Hartwig aminations but reducing nucleophilic aromatic substitution rates .

Q. What strategies mitigate degradation during long-term storage?

Q. How can advanced NMR techniques resolve structural ambiguities?

- NOESY : Correlates spatial proximity of the methyl group (δ 2.3 ppm) and adjacent aromatic protons to confirm regiochemistry .

- ¹⁹F NMR : Detects fluorine coupling patterns (e.g., J = 8–12 Hz for ortho-fluorine interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.